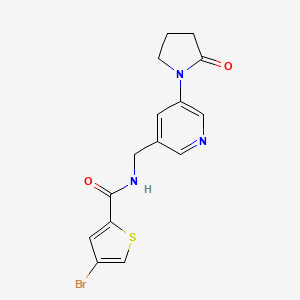
4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide and related compounds is in the synthesis of diverse heterocyclic compounds, which are crucial in pharmaceutical chemistry for the development of new drugs. These compounds serve as key intermediates in constructing complex molecular architectures, such as pyrrolidinones, pyridines, and thiophene derivatives. For instance, radical cyclization techniques have been employed to synthesize pyrrolidinones, a class of compounds with significant biological activities, demonstrating the utility of bromo-substituted amides in constructing complex heterocycles efficiently at room temperature (Brennan, Pattenden, & Rescourio, 2003; Clark, Dell, Ellard, Hunt, & McDonagh, 1999).
Antimicrobial Activity
Another significant area of research involving these compounds is in the exploration of their antimicrobial properties. For example, novel thiophene derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These studies highlight the relevance of such compounds in addressing the need for new antimicrobial agents in the face of rising antibiotic resistance (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Photostabilization of Polymers
Compounds related to this compound have also found applications in material science, particularly in the photostabilization of polymers. New thiophene derivatives have been shown to effectively reduce the level of photodegradation in poly(vinyl chloride) (PVC), suggesting their utility as photostabilizers to extend the life of PVC products under UV exposure (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Computational Chemistry and Nonlinear Optical Properties
Furthermore, the synthesis and characterization of pyrazole-thiophene-based amide derivatives have been explored, with a focus on understanding their structural features through computational applications. These studies have provided insights into the electronic structure, non-linear optical (NLO) properties, and chemical reactivity descriptors of these compounds, indicating potential applications in materials science and electronic devices (Kanwal et al., 2022).
properties
IUPAC Name |
4-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c16-11-5-13(22-9-11)15(21)18-7-10-4-12(8-17-6-10)19-3-1-2-14(19)20/h4-6,8-9H,1-3,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOAARJIMBMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

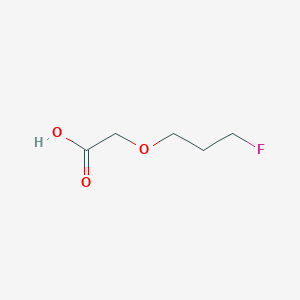

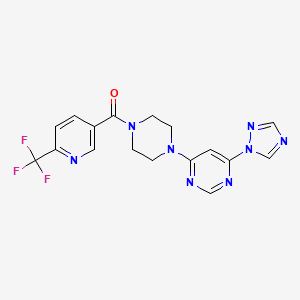
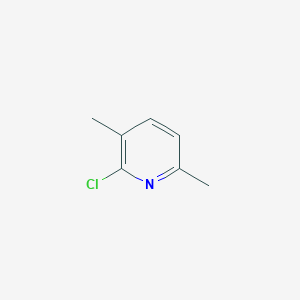
![(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine](/img/structure/B2693060.png)

![7-fluoro-4-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2693063.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)
![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)


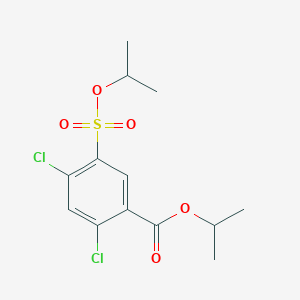

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)